amine](/img/structure/B13231386.png)
[(3,4-Diethoxyphenyl)methyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Diethoxyphenyl)methylamine is a chemical compound with the molecular formula C14H23NO2. It is also known by its IUPAC name, N-(3,4-diethoxybenzyl)-N-propylamine. This compound is characterized by the presence of a benzyl group substituted with two ethoxy groups at the 3 and 4 positions, and an amine group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diethoxyphenyl)methylamine typically involves the reaction of 3,4-diethoxybenzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (3,4-Diethoxyphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Diethoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3,4-Diethoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (3,4-Diethoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups on the benzyl ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. The propylamine moiety can interact with amino acid residues in the active site of enzymes, influencing their activity.
Comparison with Similar Compounds
(3,4-Diethoxyphenyl)methylamine can be compared with other similar compounds, such as:
(3,4-Dimethoxyphenyl)methylamine: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-Diethoxyphenyl)methylamine: Similar structure but with a methyl group instead of a propyl group.
(3,4-Diethoxyphenyl)methylamine: Similar structure but with an ethyl group instead of a propyl group.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.
Properties
Molecular Formula |
C14H23NO2 |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H23NO2/c1-4-9-15-11-12-7-8-13(16-5-2)14(10-12)17-6-3/h7-8,10,15H,4-6,9,11H2,1-3H3 |
InChI Key |
ZYZAWPKVEFFDSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


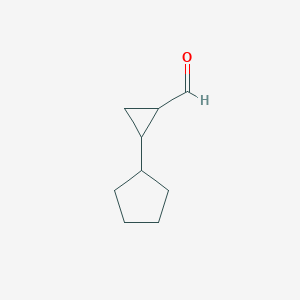
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13231311.png)
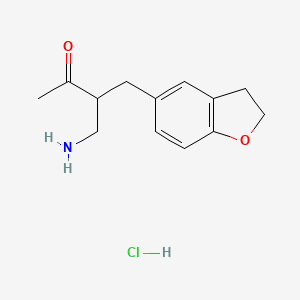
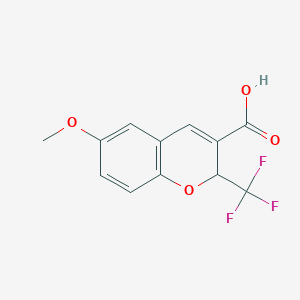
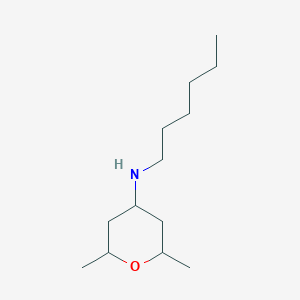

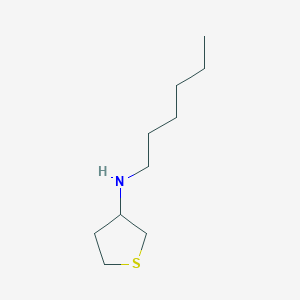
![3-{[(azetidin-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B13231358.png)
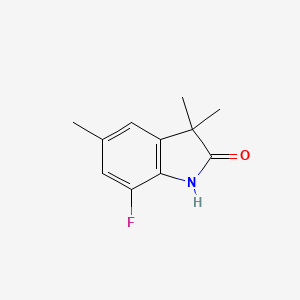
![3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)
![[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13231369.png)
![Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13231390.png)
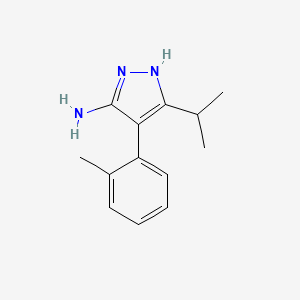
![4-Chloro-3-[[(cyclohexylamino)carbonyl]amino]benzoic acid](/img/structure/B13231404.png)
